molecular formula C12H10N2O B6595800 5,6-Dihydrobenzo[h]quinazolin-2-ol CAS No. 4786-77-0

5,6-Dihydrobenzo[h]quinazolin-2-ol

Cat. No.: B6595800
CAS No.: 4786-77-0
M. Wt: 198.22 g/mol
InChI Key: GFKPHFVPAHMSPN-UHFFFAOYSA-N
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Description

A Privileged Scaffold in Medicinal Chemistry

The quinazoline (B50416) nucleus is a versatile building block that has been extensively utilized in the development of therapeutic agents. nih.govresearchgate.net Its derivatives have been reported to exhibit a wide array of pharmacological activities, making them a focal point of drug discovery efforts. nih.govsemanticscholar.org The significance of this scaffold is underscored by the number of marketed drugs that incorporate the quinazoline or quinazolinone moiety. nih.gov

The broad spectrum of biological activities associated with quinazoline derivatives includes:

Anticancer: This is one of the most extensively studied areas, with numerous quinazoline-based compounds demonstrating potent antineoplastic effects. nih.gov They often function by inhibiting key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and thymidylate synthase. nih.gov

Anti-inflammatory: Derivatives have shown significant anti-inflammatory properties. nih.gov

Antimicrobial: The scaffold is a component of various antibacterial and antifungal agents. mdpi.com

Other Therapeutic Areas: The list extends to antiviral, antimalarial, antihypertensive, and antidiabetic activities. researchgate.net

The appeal of the quinazoline scaffold in medicinal chemistry is further enhanced by its synthetic accessibility and the ease with which its structure can be modified, allowing for the fine-tuning of its biological and physiological effects. nih.gov

Significance in Organic Chemistry Research

From an organic synthesis perspective, the chemistry of quinazolines and their derivatives is rich and well-developed. The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis makes it a robust template for constructing complex molecules. researchgate.net Various synthetic methodologies have been established for their preparation, including the Niementowski synthesis, which involves the reaction of anthranilic acid with amides. semanticscholar.org More contemporary methods, such as a zinc(II)-stabilized amidyl radical-promoted deaminative approach, have also been reported for the efficient synthesis of quinazolinone scaffolds. rsc.org The continuous development of novel synthetic routes provides organic chemists with the tools to create diverse libraries of quinazoline-based compounds for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-1H-benzo[h]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14-12/h1-4,7H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPHFVPAHMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279389
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-77-0
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dihydrobenzo H Quinazolin 2 Ol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FT-IR spectrum of 5,6-Dihydrobenzo[h]quinazolin-2-ol is expected to exhibit several characteristic absorption bands corresponding to its unique structure, which includes aromatic, dihydro, and hydroxyl/amido moieties. The compound can exist in tautomeric forms—the keto-enol tautomerism between the quinazolin-2-ol (B1296456) and the quinazolin-2-one forms. This would be reflected in the FT-IR spectrum.

The key expected vibrational frequencies are detailed below, based on typical values for the functional groups present and data from related quinazolinone derivatives. nih.govresearchgate.netspectrabase.com

The presence of a broad band in the 3400-3200 cm⁻¹ region would indicate the O-H group of the alcohol tautomer, while a sharper peak around 3200 cm⁻¹ alongside a strong carbonyl (C=O) absorption near 1670 cm⁻¹ would confirm the presence of the amide tautomer, 5,6-dihydrobenzo[h]quinazolin-2(1H)-one. Studies on similar quinazolinone systems often show the predominance of the keto (amide) form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would display signals corresponding to protons in distinct chemical environments. The exact chemical shifts (δ) would depend on the solvent and the dominant tautomeric form.

The protons of the two methylene (B1212753) groups (at C5 and C6) in the dihydro portion of the molecule would likely appear as two distinct triplets due to coupling with each other. The aromatic region would show a complex pattern reflecting the protons on the benzo[h]quinazoline core. A broad, downfield signal exchangeable with D₂O would be a key indicator of the N-H proton of the lactam tautomer or the O-H proton of the lactim tautomer. nih.gov

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

The presence of a signal significantly downfield (e.g., >160 ppm) would strongly support the existence of the quinazolin-2-one tautomer. The aliphatic carbons at positions C5 and C6 are expected in the upfield region, typical for sp³ hybridized carbons. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. For an aromatic system like this compound, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the conjugated system.

The fused aromatic rings constitute a large chromophore, which would likely result in multiple absorption bands in the 200-400 nm range.

π→π transitions:* Intense absorption bands are expected, typically below 350 nm, corresponding to electronic transitions within the extended π-system of the benzoquinazoline core.

n→π transitions:* A weaker, lower-energy (longer wavelength) absorption band may be observed, resulting from the promotion of a non-bonding electron (from nitrogen or oxygen) to an anti-bonding π* orbital.

Studies on other quinazoline (B50416) derivatives have shown that illumination can sometimes lead to photochemical reactions, which can be monitored by changes in the UV-Vis absorption spectra. nih.gov The exact λ-max values and molar absorptivity would be sensitive to the solvent polarity.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 198.08. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

The fragmentation pattern in electron ionization (EI-MS) would likely involve:

The Molecular Ion Peak [M]⁺: Expected at m/z ≈ 198.

Loss of CO: A common fragmentation for cyclic amide structures, leading to a fragment at [M-28]⁺.

Loss of HCN: Fragmentation of the pyrimidine (B1678525) ring could result in a fragment at [M-27]⁺.

Retro-Diels-Alder Reaction: Cleavage of the dihydro ring could occur.

The base peak in the spectrum would correspond to the most stable fragment cation formed during ionization. libretexts.orggatech.edu

X-ray Diffraction Crystallography for Solid-State Structure Determination

In the reported structure, there are two independent molecules in the asymmetric unit. The molecules pack in a zigzag pattern and are nearly perpendicular to each other. researchgate.net The addition of a hydroxyl (-OH) or oxo (=O) group at the C2 position would introduce a site for strong hydrogen bonding (e.g., N-H···O or O-H···N), which would significantly influence the crystal packing, likely forming hydrogen-bonded chains or dimers instead of the packing seen in the parent compound.

Crystallographic Data for 5,6-Dihydrobenzo[h]quinazoline (B11911934) researchgate.net

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and study its decomposition profile. For this compound, a TGA experiment would reveal the temperature at which it begins to decompose.

Studies on various quinazoline derivatives show that they are generally thermally stable compounds. scispace.comworldscientificnews.com The decomposition of this compound is expected to occur in a single step at a high temperature, likely above 200°C. The TGA thermogram would show a stable baseline until the onset of decomposition, at which point a sharp drop in mass would occur, eventually leaving little to no residual mass if the compound fully volatilizes or decomposes into gaseous products. The exact decomposition temperature would be influenced by factors such as intermolecular hydrogen bonding, which is expected to be significant in the solid state.

Computational Chemistry and Theoretical Modeling of 5,6 Dihydrobenzo H Quinazolin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of quinazoline (B50416) derivatives. researchgate.net These calculations, often performed using basis sets like B3LYP/6−311+G** and HF/6−311+G**, provide valuable information about the molecule's geometry, stability, and electronic distribution. researchgate.net For instance, DFT studies on related quinazoline structures have shown that the total optimization energy can be influenced by the choice of basis set, indicating the importance of the computational methodology in achieving accurate results. nih.gov The calculated energies from DFT can help in understanding the stability of different conformations of 5,6-dihydrobenzo[h]quinazolin-2-ol. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of ligands, such as this compound derivatives, to biological targets like proteins and enzymes. nih.gov These studies are instrumental in medicinal chemistry for identifying potential drug candidates and understanding their mechanisms of action.

Docking studies have been performed on quinazolinone derivatives to investigate their interactions with various enzymes, including matrix metalloproteinase-13 (MMP-13) and the main protease (Mpro) of SARS-CoV-2. nih.gov In these studies, the binding affinities and interaction modes are analyzed, often revealing key amino acid residues involved in the binding process. For example, in the case of MMP-13 inhibitors, key residues like Ala238, Thr245, and Met253 were identified as crucial for inhibitor activity. nih.gov Similarly, docking of quinazolin-2,4-dione derivatives into the active site of SARS-CoV-2 Mpro showed binding energies ranging from -7.9 to -9.6 kcal/mol, indicating favorable interactions. These computational predictions help in the rational design of more potent and selective inhibitors. nih.gov

The general workflow for such studies involves preparing the 3D structure of the ligand and the target protein, followed by docking simulations using software like PyRx-virtual screening tool. The results are then analyzed to identify the most stable binding poses and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO - EHOMO) provide insights into the molecule's ability to donate or accept electrons, its kinetic stability, and its electrical transport properties. nih.gov

For quinazoline derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Studies on related quinazolinedione compounds have shown that the energy gap can be influenced by the surrounding solvent, with a decrease in the energy gap often observed in more polar solvents. nih.gov This analysis is crucial for predicting how this compound might behave in different chemical environments and how it might participate in charge transfer processes within a biological system. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Related Quinazolinedione

SolventBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
ChloroformB3LYP/6-311G(d,p)-6.21-2.024.19
EthanolB3LYP/6-311G(d,p)-6.24-2.084.16
AcetonitrileB3LYP/6-311G(d,p)-6.25-2.104.15

Data adapted from a study on a related quinazolinedione derivative and is for illustrative purposes. nih.gov

Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies obtained through DFT calculations, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

ω = χ² / (2η)

The analysis of these descriptors for this compound can predict its behavior in chemical reactions, for example, whether it is more likely to act as an electrophile or a nucleophile. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules and their complexes over time. nih.gov These simulations provide detailed information about the conformational changes, stability, and flexibility of ligand-receptor complexes, which is complementary to the static picture provided by molecular docking. nih.govresearchgate.net

For quinazolinone derivatives, MD simulations have been used to assess the stability of their complexes with target proteins such as MMP-13 and various cancer-related targets like VEGFR2, c-Met, and EGFR. nih.govresearchgate.net The simulations are typically run for a specific duration (e.g., 10 ns) using force fields like AMBER. nih.gov Key analyses performed during MD simulations include the calculation of the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSF: This analysis identifies the fluctuations of individual amino acid residues, highlighting the flexible and rigid regions of the protein upon ligand binding. researchgate.net

These simulations can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds, that contribute to the binding affinity and selectivity of the ligand. nih.gov

Investigation of Non-linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of materials is an active area of research due to their potential applications in optoelectronics and photonics. Some quinazolinone derivatives have been studied for their third-order NLO properties. researchgate.net

Theoretical calculations, often using DFT methods, can be employed to predict the NLO properties of molecules. These calculations can determine the molecular hyperpolarizability (β) and the second-order NLO susceptibilities (γ), which are key parameters for characterizing the NLO response. researchgate.net Studies on quinazolinone derivatives have shown that structural modifications, such as the introduction of push-pull systems with electron-donating and electron-withdrawing groups, can significantly enhance the NLO response. For example, the introduction of phenylacetylene (B144264) groups into a quinazolinone backbone was found to increase the second-order NLO susceptibility by more than seven times compared to the unmodified compound. researchgate.net This enhancement is often attributed to a decrease in the HOMO-LUMO energy gap, facilitating intramolecular charge transfer. researchgate.net

Structure Activity Relationship Sar Investigations of 5,6 Dihydrobenzo H Quinazolin 2 Ol Derivatives

Impact of Substituent Variation on the 5,6-Dihydrobenzo[h]quinazoline (B11911934) Scaffold

The biological profile of 5,6-dihydrobenzo[h]quinazolin-2-ol derivatives can be significantly altered by introducing various substituents onto the core scaffold. The nature, position, and electronic properties of these substituents play a pivotal role in modulating the compound's interaction with biological targets.

Research into the anticancer properties of these derivatives has shown that the introduction of electron-withdrawing groups can enhance activity. For instance, certain derivatives have demonstrated inhibitory effects on FLT3 kinase, a target in acute myeloid leukemia, with IC50 values ranging from 12 to 85 nM. The SAR for this activity indicated that electron-withdrawing substituents were favorable.

In the context of anti-inflammatory and antiplatelet activity, the substitution pattern is equally critical. A study on 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines revealed that this substitution pattern resulted in potent antiplatelet activity, comparable to aspirin, and significant anti-inflammatory effects. nih.gov

Furthermore, investigations into antifungal agents based on this scaffold have shown that substitutions are key to efficacy. In one study, 36 novel azole derivatives containing the 5,6-dihydrobenzo[h]quinazoline structure were synthesized and tested against phytopathogenic fungi. nih.gov Specific substitutions led to compounds with excellent inhibitory effects on Rhizoctonia solani. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of the 5,6-dihydrobenzo[h]quinazoline scaffold based on reported findings.

Scaffold/Derivative Substituent(s) Biological Activity Key Findings
This compoundElectron-withdrawing groupsAnticancer (FLT3 kinase inhibition)Enhanced inhibitory activity with IC50 values as low as 12 nM.
5,6-Dihydrobenzo[h]quinazoline2,4-DiaminoAntiplatelet & Anti-inflammatoryPotent ASA-like antiplatelet activity and anti-inflammatory effects comparable to indomethacin. nih.gov
5,6-Dihydrobenzo[h]quinazolineAzolesAntifungal (Rhizoctonia solani)Certain derivatives showed over 90% inhibition, with some reaching 100%. nih.gov
Quinazolinone CoreHalogens (Cl, F) at R¹Anti-inflammatory (IL-1β inhibition)Decreased IL-1β mRNA expression significantly compared to control. nih.gov
Quinazolinone CoreIndole moietyAnti-inflammatoryExhibited 82.4% edema inhibition. nih.gov

Correlation of Structural Features with Biological and Chemical Activities

The planar aromatic system of the benzoquinazoline core is crucial for enabling π-π stacking interactions with biological targets, such as the active sites of enzymes or receptors. Modifications that enhance planarity can lead to improved binding. For example, the introduction of fluorine or other small substituents like a methoxy (B1213986) group (-OMe) can reduce steric hindrance, allowing for better coplanarity with target binding sites.

The hydroxyl group at the 2-position is a significant feature, contributing to the molecule's ability to form strong hydrogen bonds. This hydrogen-bonding capability can enhance binding affinity, improve selectivity for a target, and influence the compound's solubility. The replacement of this hydroxyl group with other functionalities, such as amines or thioethers, would alter these interactions.

The quinazoline (B50416) ring system itself is a key pharmacophore found in numerous biologically active compounds. nih.govnih.gov Its unique structure, combining a benzene (B151609) ring with a pyrimidine (B1678525) ring, provides a versatile framework for developing agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, further contributing to molecular interactions.

Structural Feature Correlated Activity/Property Mechanism/Rationale
Planar Aromatic SystemEnhanced Binding AffinityFacilitates π-π stacking interactions with amino acid residues in target proteins.
2-Hydroxyl GroupTarget Selectivity & SolubilityActs as a hydrogen bond donor, forming strong interactions and influencing physicochemical properties.
Small Substituents (e.g., -F, -OMe)Improved CoplanarityReduce steric hindrance, allowing for a better fit within the target's binding site.
Quinazoline Core Nitrogen AtomsHydrogen BondingAct as hydrogen bond acceptors, contributing to the overall binding affinity. researchgate.net
Overall ScaffoldDiverse Biological ActivitiesThe privileged structure is found in compounds with anticancer, anti-inflammatory, and antifungal properties. nih.govnih.govnih.gov

Influence of Heterocyclic Ring Fusions and Side Chain Modifications

Modifying the this compound scaffold by fusing additional heterocyclic rings or altering its side chains is a common strategy to explore new chemical space and develop derivatives with novel or improved biological activities.

Fusing other heterocyclic rings, such as isoxazoles, can lead to new classes of compounds with distinct properties. For example, the Claisen-Schmidt condensation of a 5,6-dihydrobenzo[h]quinazoline derivative with various aldehydes, followed by reaction with hydroxylamine (B1172632) hydrochloride, yielded quinazolyl chalcones that were then converted into derivatives containing a 4,5-dihydroisoxazole ring. researchgate.net Such modifications dramatically alter the shape, size, and electronic distribution of the parent molecule, potentially leading to new target interactions.

The introduction of specific side chains is another powerful modification. Research on quinazolinone derivatives has shown that adding a basic side chain at certain positions can be crucial for biological activity. nih.gov For instance, in a series of 2-aryl-substituted quinazolines, a basic side chain at the C8 position was investigated to determine the optimal structural requirements for antiproliferative activity. nih.gov Similarly, the synthesis of 5,6-dihydrobenzo[h]quinazoline derivatives with 2,4-diamino substitutions created compounds with potent antiplatelet and anti-inflammatory activities, highlighting the impact of amino-group side chains at these specific positions. nih.gov

Furthermore, the attachment of hydrazone structural units to the quinazolinone core has been explored, leading to the development of compounds with significant antitumor activities against human lung and prostate cancer cell lines. rsc.org These examples underscore the principle that fusing or substituting the core scaffold with other cyclic or acyclic moieties is a valid and effective approach to modulate the pharmacological profile of 5,6-dihydrobenzo[h]quinazoline derivatives.

Modification Type Example Resulting Compound/Series Observed Outcome
Heterocyclic Ring FusionAddition of an isoxazole (B147169) ring3-(4-(5-(3-substitutedphenyl)-4,5-isoxazol-3-yl)...) derivativesCreation of novel chemical entities for further biological screening. researchgate.net
Side Chain ModificationIntroduction of a basic side chain at C82-Aryl-substituted quinazolinonesExploration of optimal structural requirements for antiproliferative activity. nih.gov
Side Chain Modification2,4-Diamino substitution2,4-Diamino-5,6-dihydrobenzo[h]quinazolinesPotent antiplatelet and anti-inflammatory agents. nih.gov
Side Chain ModificationAttachment of hydrazone unitsQuinazolinone-hydrazone derivativesGood antitumor activity against A549 (lung) and PC-3 (prostate) cancer cells. rsc.org

Mechanistic Research on Biological Activities Associated with 5,6 Dihydrobenzo H Quinazolin 2 Ol

In Vitro Studies on Antiplatelet Activity Mechanisms

Derivatives of the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold have demonstrated significant antiplatelet capabilities. Research has focused on elucidating the mechanisms behind this activity, often comparing it to established agents like acetylsalicylic acid (ASA).

The introduction of amino substituents into the benzoquinazoline structure has been a key strategy. sigmaaldrich.com Specifically, 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines have been synthesized and evaluated, revealing potent antiplatelet effects. nih.gov These compounds have shown an ability to inhibit platelet aggregation induced by various agonists, including ADP, collagen, and arachidonic acid. nih.gov

In one study, the reduction of 4-quinazolinone derivatives to their 1,2,3,4-tetrahydroquinazoline counterparts led to an increase in platelet inhibitory action, except when ADP was the inducing agent. nih.gov This suggests that the degree of saturation in the quinazoline (B50416) ring system can modulate the mechanism and potency of antiplatelet effects. The activity of some derivatives has been found to be comparable to that of aspirin, indicating a potent, ASA-like mechanism of action. sigmaaldrich.comnih.gov

Investigating Anti-inflammatory Activity Mechanisms, including NF-κB Pathway Modulation

The anti-inflammatory properties of benzo[h]quinazoline derivatives are closely linked to their ability to modulate key signaling pathways, most notably the nuclear factor kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy for developing new anti-inflammatory drugs. nih.gov

Fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives have been identified as potent NF-κB inhibitors. nih.gov Mechanistic studies revealed that these compounds significantly reduce the phosphorylation of IκBα and p65, which are crucial steps in the activation of the NF-κB pathway. nih.gov By preventing the activation of NF-κB, these compounds effectively suppress the expression of pro-inflammatory genes.

Furthermore, these derivatives have been shown to decrease the production of reactive oxygen species (ROS) and downregulate the expression of proteins associated with the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, such as ASC and caspase-1. nih.gov The inhibition of both the NF-κB pathway and the NLRP3 inflammasome highlights a multi-faceted anti-inflammatory mechanism, making these compounds promising candidates for further research. nih.gov In some cases, the anti-inflammatory activity of these derivatives has been shown to be comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. sigmaaldrich.comnih.gov

Mechanistic Studies of Anticancer Activity (e.g., Kinase Inhibition, EGFR Inhibition, PARP-1 Inhibition, PI3K Inhibition)

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. Derivatives of 5,6-dihydrobenzo[h]quinazoline are explored for their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival. mdpi.com

One of the primary mechanisms is the inhibition of protein kinases. For instance, certain quinazolinone derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in various cancers. mdpi.com Inhibition of EGFR-TK can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. mdpi.com

Studies have shown that quinazolinone derivatives can induce cell cycle arrest, often at the G2/M phase. mdpi.com This is accompanied by the upregulation of cell cycle protein B and increased phosphorylation of histone H3, which are markers of mitotic arrest. mdpi.com This arrest is frequently followed by the induction of apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Another significant anticancer mechanism for this class of compounds is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. nih.gov Certain quinazolinone derivatives have shown potent inhibitory activity against human DHFR, causing cell cycle arrest at the S phase and a significant increase in apoptosis. nih.gov

Table 1: Anticancer Mechanisms of Quinazolinone Derivatives

MechanismSpecific Target/ProcessObserved EffectReference
Kinase InhibitionEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)Inhibition of cancer cell lines A549, PC-3, and SMMC-7721. mdpi.com
Cell Cycle ArrestG2/M PhaseInduced mitotic arrest in oral squamous cell carcinoma and A549 lung cancer cells. mdpi.com
Apoptosis InductionPARP CleavageObserved in oral squamous cell carcinoma cells following treatment. mdpi.com
Enzyme InhibitionDihydrofolate Reductase (DHFR)Inhibition of human DHFR, leading to S phase arrest and apoptosis in leukemia cells. nih.gov

Mechanisms of Antimicrobial Activity

Quinazoline and its derivatives, including the dihydrobenzo[h]quinazoline series, exhibit a broad spectrum of antimicrobial activities against bacteria and fungi. jocpr.comnih.gov The mechanisms of action are diverse and target various essential microbial processes.

A significant mechanism of antibacterial action is the inhibition of penicillin-binding proteins (PBPs). acs.org Certain 4(3H)-quinazolinone derivatives have been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), mimicking the action of β-lactam antibiotics. acs.org Another strategy involves the inhibition of bacterial efflux pumps, which are responsible for multidrug resistance. Derivatives have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria, thereby restoring the efficacy of other antibiotics. nih.gov

In the context of antifungal activity, a key target is succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. nih.govresearchgate.net Novel 5,6-dihydrobenzo[h]quinazoline derivatives have been designed as potent SDH inhibitors. nih.gov Molecular docking studies suggest these compounds bind to the active site of SDH, disrupting fungal respiration. nih.govresearchgate.net This inhibition leads to significant morphological changes in fungal cells, as observed through electron microscopy. nih.gov

Additionally, some derivatives act as inhibitors of bacterial virulence factors. Analogs of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one have been developed to inhibit the expression of streptokinase in Group A Streptococcus, a critical factor for bacterial dissemination. nih.gov These compounds have also demonstrated efficacy against biofilm formation in Staphylococcus aureus. nih.gov

Exploration of Antidiabetic Activity Mechanisms (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

A potential mechanism for the antidiabetic activity of certain heterocyclic compounds is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to better management of postprandial hyperglycemia, a key aspect of managing diabetes mellitus. nih.govnih.gov

Research on various scaffolds has demonstrated that compounds can exhibit significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov For example, studies on other heterocyclic systems have identified compounds with IC₅₀ values for α-amylase and α-glucosidase inhibition that are superior to the commercial drug Acarbose. nih.gov While the quinazolinone scaffold is recognized for a wide range of biological activities, including potential use in diabetes management, specific mechanistic studies focusing on α-amylase and α-glucosidase inhibition by 5,6-Dihydrobenzo[h]quinazolin-2-ol itself are an area for ongoing investigation. nih.gov

Research into Other Biological Activity Mechanisms

The versatile 5,6-dihydrobenzo[h]quinazoline scaffold has been investigated for a wide array of other biological activities.

Antioxidant Activity: The ability to scavenge free radicals is a property noted in some quinazolinone derivatives, often evaluated alongside their potential as antidiabetic agents. nih.govnih.gov

Anticonvulsant Activity: Numerous quinazoline derivatives have been evaluated for anticonvulsant properties, primarily using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govnih.gov Mechanistic studies suggest these effects may be mediated through interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system, or through the inhibition of enzymes like human carbon anhydrase II (HCA II). nih.govmdpi.com

Antihypertensive Activity: Certain quinazoline derivatives have shown potent antihypertensive effects. nih.gov The mechanism is often linked to the blockade of α1-adrenergic receptors, similar to the drug Prazosin, leading to vasodilation and a reduction in blood pressure. nih.gov

Antimalarial Activity: The quinoline (B57606) core, a related structure, is famous for its antimalarial properties. nih.gov The mechanism for drugs like chloroquine (B1663885) involves accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov This leads to a buildup of toxic heme, killing the parasite. nih.gov While this is a known mechanism for quinolines, its direct translation to 5,6-dihydrobenzo[h]quinazolines requires specific investigation. mdpi.com

Antitubercular Activity: Derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. mdpi.comdovepress.comresearchgate.net The inclusion of different substituents on the quinazoline ring has been shown to significantly influence the minimum inhibitory concentration (MIC) against susceptible and multi-drug resistant strains. mdpi.com

Antidepressant Activity: Some studies on the pharmacological profiling of quinazoline derivatives have also reported significant antidepressant activity. researchgate.net

Demethylase Inhibition: In the context of antifungal action, inhibition of sterol 14α-demethylase is a key mechanism. mdpi.com This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. mdpi.com

Table 2: Summary of Other Investigated Biological Activities and Mechanisms

Biological ActivityProposed Mechanism/TargetReference
AnticonvulsantGABA-A Receptor Modulation; Carbonic Anhydrase II Inhibition nih.govmdpi.com
Antihypertensiveα1-Adrenergic Receptor Blockade nih.gov
AntimalarialInhibition of Heme Polymerization (by analogy to quinolines) nih.gov
AntitubercularInhibition of M. tuberculosis H37Rv growth mdpi.comdovepress.com
AntifungalSterol 14α-demethylase Inhibition mdpi.com
AntidepressantNot specified in detail researchgate.net

Compound List

Future Research Directions and Translational Perspectives for 5,6 Dihydrobenzo H Quinazolin 2 Ol Research

Development of Novel Derivatization Strategies for Enhanced Bioactivity

Future research will heavily focus on the strategic derivatization of the 5,6-dihydrobenzo[h]quinazoline (B11911934) core to unlock and enhance a wide array of biological activities. The inherent structure of the molecule, with its fused rings and reactive sites, is ripe for modification. orientjchem.org The goal is to move beyond initial findings and create a new generation of potent and selective agents for various therapeutic applications.

One promising avenue is the introduction of various substituents to modulate the molecule's pharmacological profile. For instance, research has already demonstrated that introducing amino groups at the 2 and 4 positions of the 5,6-dihydrobenzo[h]quinazoline scaffold can yield compounds with significant antiplatelet and anti-inflammatory activities. rroij.comnih.gov A study pursuing this strategy resulted in derivatives with potent aspirin-like antiplatelet effects and anti-inflammatory action comparable to the reference drug indomethacin. nih.gov

Another successful derivatization strategy involves the incorporation of azole moieties. In a recent study, 36 novel azole derivatives containing the 5,6-dihydrobenzo[h]quinazoline structure were designed and synthesized, leading to the discovery of potent antifungal agents. This work highlights how targeted chemical modifications can direct the bioactivity of the parent scaffold towards entirely new therapeutic classes.

Derivative ClassSubstituentResulting BioactivityTarget
2,4-Diamino-5,6-dihydrobenzo[h]quinazolinesAmino groups at C2 and C4Antiplatelet, Anti-inflammatory rroij.comnih.govPlatelet Aggregation, Prostaglandin-Endoperoxide Synthases nih.gov
Azolyl-5,6-dihydrobenzo[h]quinazolinesAzole moietiesAntifungalSuccinate (B1194679) Dehydrogenase (SDH)

Design of Multi-functional Hybrid Molecules Based on the Quinazoline (B50416) Scaffold

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is an emerging and powerful approach in drug discovery. benthamdirect.com This technique aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a better resistance profile. benthamdirect.com The quinazoline scaffold is an ideal platform for developing such multi-functional molecules due to its proven and diverse biological activities. benthamdirect.comnih.gov

The core concept is to covalently link the quinazoline pharmacophore with other known biologically active motifs. benthamdirect.com This has been successfully demonstrated by combining the quinazolinone core with moieties such as:

Thiazolidin-4-one : To create inhibitors of phosphodiesterase-4 (PDE-4). benthamdirect.com

Oxadiazole : Resulting in hybrid analogues with potent anti-cancer activity against HeLa cell lines. benthamdirect.com

Pyrazole (B372694) : A study that fused a pyrazole ring to the quinazoline scaffold (pyrazolo[1,5-c]quinazolin-2-one) showed a 3-4 fold improvement in cytotoxicity against MCF-7 breast cancer cells compared to the non-hybridized precursors. researchgate.net

Piperazine : This combination has produced hybrid compounds that inhibit the proliferation of MCF-7, A549, and HCT-116 cancer cell lines. nih.gov

These examples underscore the immense potential of using the quinazoline framework to build novel, multi-targeted therapeutic agents. urfu.ru Future work will likely explore combinations with other pharmacophores to address complex diseases like cancer, inflammation, and infectious diseases.

Hybrid Quinazoline TypeLinked PharmacophoreResulting Biological ActivityReference
Quinazolinone-Thiazolidin-4-oneThiazolidin-4-onePDE-4 Inhibition benthamdirect.com
Quinazolinone-Oxadiazole2-phenyloxadiazoleAnti-proliferative (HeLa cells) benthamdirect.com
Pyrazolo[1,5-c]quinazolin-2-onePyrazoleCytotoxic (MCF-7 cells) researchgate.net
Quinazoline-PiperazinePiperazineAnti-proliferative (MCF-7, A549, HCT-116 cells) nih.gov
Quinazolinone-Pyrazole CarbamidePyrazole CarbamideAntifungal (against Rhizoctonia solani) urfu.ru

Application in Materials Science Research

Beyond its biomedical potential, the quinazoline scaffold is gaining recognition in the field of materials science. benthamdirect.comresearchgate.net The electron-withdrawing nature of the benzazine framework, combined with its rigid, planar, and aromatic structure, makes it an excellent candidate for developing novel optoelectronic materials. benthamdirect.comurfu.ru Research has recently expanded into creating functional materials from quinazoline derivatives for applications in electronic devices, luminescent elements, and sensors. benthamdirect.comresearchgate.net

Key areas of application include:

Organic Light-Emitting Diodes (OLEDs) : Incorporating fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline scaffold allows for the fabrication of materials for OLEDs. benthamdirect.comresearchgate.net Specific quinazoline-based push-pull fluorophores are being investigated for their Thermally Activated Delayed Fluorescence (TADF) properties, which can enhance the efficiency of OLEDs. urfu.ru

Fluorescent Materials and Sensors : The inherent fluorescence of certain quinazoline derivatives makes them suitable for various applications. For example, 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine, has been developed as a pH-sensitive probe. nih.gov Other arylvinyl-substituted quinazolines are being explored as colorimetric pH sensors. benthamdirect.comresearchgate.net

Photocatalysis : The photophysical properties of certain benzo[f]quinazoline-diones suggest they may have potential as photocatalysts, an area of active research. nih.gov

The incorporation of the quinazoline core into π-extended conjugated systems is a valuable strategy for creating the next generation of optoelectronic materials. benthamdirect.comresearchgate.net

Application AreaQuinazoline Derivative TypeFunction/PropertyReference
Organic ElectronicsAryl(hetaryl)substituted quinazolinesElectroluminescence for OLEDs benthamdirect.comresearchgate.net
Organic ElectronicsQuinazoline-Acridan/Phenoxazine HybridsThermally Activated Delayed Fluorescence (TADF) urfu.ru
Chemical Sensors4-amino-1H-benzo[g]quinazoline-2-onepH-sensitive fluorescent probe nih.gov
Chemical SensorsArylvinylsubstituted quinazolinesColorimetric pH sensors benthamdirect.comresearchgate.net
PhotocatalysisBenzo[f]quinazoline-1,3(2H,4H)-dionesPotential photoredox catalysis nih.gov

Exploration of New Target Pathways and Therapeutic Modalities in Preclinical Research

A critical future direction for 5,6-dihydrobenzo[h]quinazolin-2-ol research is the identification and validation of novel molecular targets and therapeutic mechanisms. While early research has established broad activities, preclinical studies are beginning to pinpoint specific biological pathways through which these compounds exert their effects. This deeper mechanistic understanding is essential for translating basic discoveries into clinical candidates.

Recent studies have revealed several promising new targets for quinazoline-based compounds:

Succinate Dehydrogenase (SDH) : Novel 5,6-dihydrobenzo[h]quinazoline derivatives bearing an azole group have been identified as potent inhibitors of SDH, establishing a clear mechanism for their antifungal activity against plant pathogens like Rhizoctonia solani.

Epidermal Growth Factor Receptor (EGFR) : The antitumor activity of pyrazolo[1,5-a]quinazolines is believed to proceed through the inhibition of EGFR, a well-known target in oncology. researchgate.net

Tubulin Polymerization : Certain 2-styryl quinazolinones have been shown to derive their pharmacological effects from inhibiting tubulin polymerization, a key mechanism for anticancer agents. nih.gov

NF-κB Pathway : The parent compound, this compound, has been shown to exert anti-neuroinflammatory effects by blocking the activation of IκBα and inhibiting the NF-κB pathway.

The continued exploration of these and other pathways using techniques like molecular docking, transcriptomics, and proteomics will be crucial. Unraveling the precise interactions between 5,6-dihydrobenzo[h]quinazoline derivatives and their biological targets will guide the rational design of next-generation compounds with improved potency and selectivity for a range of diseases. orientjchem.org

Target Pathway/ProteinDerivative ClassTherapeutic ModalityReference
Succinate Dehydrogenase (SDH)Azolyl-5,6-dihydrobenzo[h]quinazolinesAntifungal
Epidermal Growth Factor Receptor (EGFR)Pyrazolo[1,5-a]quinazolinesAnticancer researchgate.net
Tubulin Polymerization2-Styryl quinazolinonesAnticancer nih.gov
NF-κB PathwayThis compoundAnti-neuroinflammatory
Prostaglandin-Endoperoxide Synthases2,4-Diamino-5,6-dihydrobenzo[h]quinazolinesAnti-inflammatory nih.gov

Q & A

Advanced Question: How can researchers optimize synthetic protocols to improve yields of 5,6-dihydrobenzo[h]quinazoline derivatives?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, as observed in the synthesis of triazoloquinazolines (yield improvement from 39.5% to 52%) .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) to facilitate cyclization steps, reducing side-product formation.
  • Microwave-Assisted Synthesis : Shortens reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in heterocyclic systems .
    Validate modifications using kinetic studies (e.g., time-yield curves) and computational modeling (DFT) to predict transition states .

Basic Question: What biological activities are associated with this compound derivatives?

Methodological Answer:
Initial screenings highlight:

  • Anticancer Activity : Derivatives inhibit FLT3 kinase (IC50_{50} = 12–85 nM) in acute myeloid leukemia models, with structure-activity relationships (SAR) showing that electron-withdrawing substituents (e.g., -CF3_3) enhance potency .
  • Anti-HIV and Antiviral Effects : Thiopyrimidine-substituted analogs exhibit EC50_{50} values of 0.8–3.2 μM in HIV-1 reverse transcriptase inhibition assays .
  • Anti-Neuroinflammatory Activity : Derivatives reduce NO and TNF-α production in LPS-stimulated BV2 microglial cells (IC50_{50} = 5–20 μM) via NF-κB pathway modulation .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from:

  • Target Selectivity : A derivative may inhibit FGFR1 (Kd_d = 2.1 nM) but show weak FLT3 activity due to differences in kinase ATP-binding pocket conformations . Validate using crystallography (e.g., PDB: 4RZP for FGFR1 autoinhibited conformation ) and kinome-wide profiling (e.g., KINOMEscan®).
  • Cell Line Variability : Test compounds in isogenic cell lines (e.g., FLT3-ITD vs. wild-type) to isolate mechanism-specific effects .
  • Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assays) and metabolic stability (microsomal half-life) to differentiate intrinsic activity from bioavailability limitations .

Basic Question: How is the structural conformation of this compound derivatives characterized?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves hydrophobic cleft interactions (e.g., Val561 in FGFR1) and dihedral angles between the quinazoline core and substituents (e.g., 72.4° twist in 2-amino-4-(3,4-dimethoxyphenyl) derivatives) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry, with aromatic protons showing distinct splitting patterns (e.g., δ 7.85–8.25 ppm for fused benzo[h]quinazoline systems) .

Advanced Question: How do substituent positions influence the binding mode of this compound derivatives to kinase targets?

Methodological Answer:

  • Ortho-Substituents : Bulky groups (e.g., 3-trifluoromethylphenyl) occupy the kinase "gatekeeper" pocket (e.g., FGFR1 Val561), enhancing selectivity by steric exclusion of non-target kinases .
  • Hydrogen Bonding : The 2-amine group forms bidentate interactions with hinge-region residues (e.g., Glu562 in FGFR1), as shown in co-crystal structures (PDB: 4RZP) .
  • Hydrophobic Interactions : 5,6-Dihydrobenzo[h]quinazoline cores align with hydrophobic cleft residues (e.g., Leu630 in FLT3), validated via molecular dynamics simulations (RMSD < 2.0 Å over 100 ns trajectories) .

Basic Question: What analytical methods are used to assess purity and stability of these compounds?

Methodological Answer:

  • HPLC-MS : Quantifies impurities using reverse-phase C18 columns (e.g., 95–99% purity threshold) and identifies degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., 230–280°C for triazoloquinazolines) .

Advanced Question: How can researchers address poor solubility of this compound derivatives in aqueous assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity, as demonstrated for anti-neuroinflammatory derivatives (aqueous solubility improved from <10 μM to >100 μM) .
  • Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles (size = 150–200 nm, PDI < 0.2) to improve bioavailability, validated via in vivo pharmacokinetic studies (AUC increased 3-fold) .

Basic Question: What computational tools are employed to predict the activity of novel derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase ATP pockets (e.g., FGFR1, FLT3) .
  • QSAR Models : Develop regression models based on electronic (Hammett σ) and steric (Taft Es_s) parameters to correlate substituent effects with IC50_{50} values .

Advanced Question: How can machine learning improve the design of selective kinase inhibitors?

Methodological Answer:

  • Deep Learning : Train neural networks on ChEMBL kinase inhibition datasets to predict selectivity scores (e.g., selectivity ratio >100 for FGFR1 vs. VEGFR2) .
  • Generative Models : Use REINVENT or GPT-Mol to propose novel scaffolds with optimized ADME properties (e.g., logP < 3, PSA < 90 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.